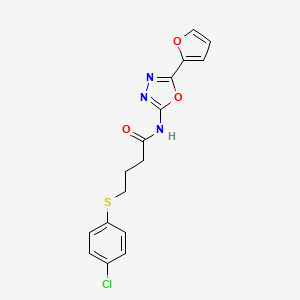
4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thioether (R-S-R’), an amide (CONH2), and a furan ring (a five-membered aromatic ring containing an oxygen). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
Without specific information on this compound, it’s challenging to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the appropriate 4-chlorophenyl and furan-2-yl precursors, followed by the introduction of the thio and amide groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan ring and the polar amide group could potentially influence its overall shape and reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group might participate in hydrolysis reactions under certain conditions, and the thioether group could be oxidized. The aromatic furan ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents, and the aromatic furan ring could influence its UV/Vis absorption spectrum.Applications De Recherche Scientifique
Synthesis and Biological Properties
Synthesis Techniques
Research has shown a variety of synthesis techniques for compounds with structures related to 1,3,4-oxadiazoles and thioxothiazolidinones, highlighting their chemical versatility and potential for creating pharmacologically active molecules. For example, novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for anticancer and antiangiogenic effects, demonstrating significant reduction in tumor volume and cell proliferation in mice models (Chandrappa et al., 2010).
Biological Activities
The derivatives of 1,3,4-oxadiazoles, such as those synthesized from indole-based scaffolds, have been explored for their biological activities. Notably, compounds incorporating the 1,3,4-oxadiazole motif have shown potent urease inhibition, highlighting their therapeutic potential in treating conditions related to urease activity (Nazir et al., 2018).
Anticancer Properties
Thioxothiazolidinone derivatives have been synthesized and investigated for their anticancer effects, particularly against human leukemia cells. These compounds have shown promising results in inducing apoptosis and cytotoxicity, underscoring their potential as anticancer agents (Chandrappa et al., 2009).
Enzyme Inhibition
Research has also focused on the design and synthesis of compounds for enzyme inhibition, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating neurodegenerative diseases like Alzheimer's. Compounds based on 1,3,4-oxadiazole derivatives have shown moderate dual inhibition of these enzymes, offering a foundation for developing new therapeutics (Pflégr et al., 2022).
Antimicrobial Evaluation
The synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antimicrobial properties have been a significant area of research. Some derivatives have demonstrated considerable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Jafari et al., 2017).
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk.
Orientations Futures
Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s intended for use in a biological or medical context.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies related to this particular compound would be needed.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-11-5-7-12(8-6-11)24-10-2-4-14(21)18-16-20-19-15(23-16)13-3-1-9-22-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCQZYGMCTSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

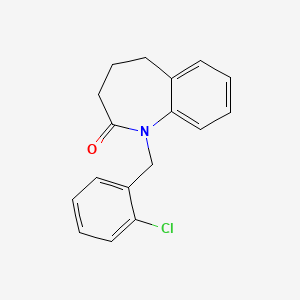
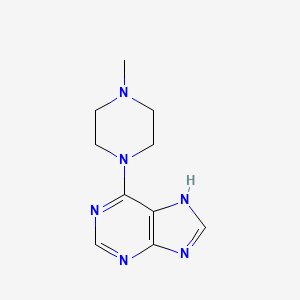
![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)
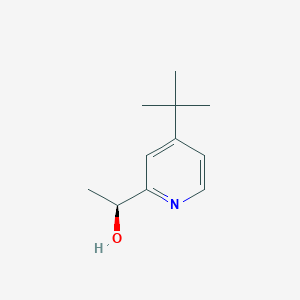

![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)
![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)
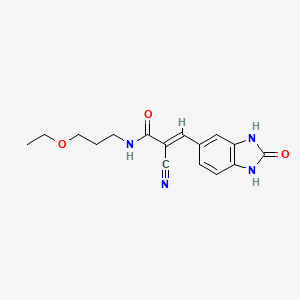
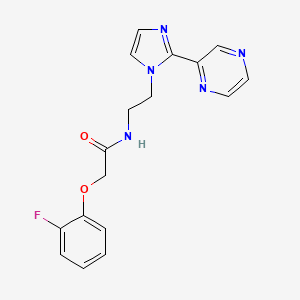
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
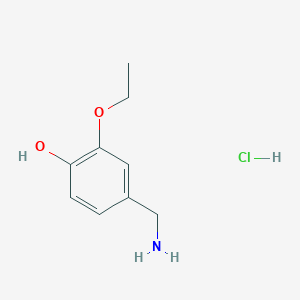
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)